molecular formula C11H8N4 B2627833 3-(2-Amino-4-pyrimidinyl)benzenecarbonitrile CAS No. 866051-26-5

3-(2-Amino-4-pyrimidinyl)benzenecarbonitrile

Cat. No.: B2627833
CAS No.: 866051-26-5
M. Wt: 196.213
InChI Key: MEFJORIEWAGXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name 3-(2-aminopyrimidin-4-yl)benzonitrile systematically describes the compound’s architecture. The root "benzonitrile" denotes a benzene ring substituted with a nitrile group (-C≡N) at position 3. The prefix 2-aminopyrimidin-4-yl specifies a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) attached to the benzene ring via its fourth carbon. The pyrimidine moiety carries an amino group (-NH~2~) at position 2.

The molecular formula C~11~H~8~N~4~ reflects the compound’s composition:

  • 11 carbon atoms : Six from the benzene ring, two from the pyrimidine ring, one from the nitrile group, and two from the amino group’s adjacent carbons.
  • 8 hydrogen atoms : Five from the benzene ring, two from the pyrimidine ring, and one from the amino group.
  • 4 nitrogen atoms : Two in the pyrimidine ring, one in the nitrile group, and one in the amino group.

The molecular weight of 196.21 g/mol aligns with the formula’s stoichiometry. A comparative analysis of analogous pyrimidine-benzonitrile derivatives reveals that substitutions at the pyrimidine’s second and fourth positions significantly influence electronic properties while preserving aromatic stability.

Crystallographic Characterization and Bonding Patterns

While direct crystallographic data for 3-(2-Amino-4-pyrimidinyl)benzenecarbonitrile remains unpublished, studies on structurally related compounds provide insights. For example, the crystal structure of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile (a pyrimidine-carbonitrile analog) adopts a monoclinic space group P2~1~/n* with a screw-boat conformation in its tetrahydropyridine ring. Key bonding patterns observed in such systems include:

  • Hydrogen Bonding : Amino groups (-NH~2~) often participate in intermolecular N–H⋯N and N–H⋯O interactions, stabilizing crystal lattices. In similar compounds, these bonds form dimers with R~2~^2^(12) ring motifs.
  • π–π Stacking : The benzene and pyrimidine rings engage in face-to-face stacking, with centroid distances ranging from 3.6–3.8 Å, enhancing molecular cohesion.
  • C–H⋯π Interactions : Methyl or methoxy substituents on aromatic rings contribute to hydrophobic packing via C–H⋯π contacts.

In this compound, the nitrile group’s electron-withdrawing nature likely polarizes the benzene ring, increasing the pyrimidine moiety’s susceptibility to nucleophilic attack at position 4. Computational models of analogous structures suggest that the amino group’s lone pair participates in conjugation with the pyrimidine ring, delocalizing electron density and reducing basicity compared to non-aminated analogs.

Properties

IUPAC Name

3-(2-aminopyrimidin-4-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c12-7-8-2-1-3-9(6-8)10-4-5-14-11(13)15-10/h1-6H,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFJORIEWAGXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NC=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Amino-4-pyrimidinyl)benzenecarbonitrile is a compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an amino group and a benzenecarbonitrile moiety, which contributes to its unique chemical properties. The structural formula can be represented as follows:

C11H10N4\text{C}_{11}\text{H}_{10}\text{N}_4

This structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA replication and protein synthesis, which can lead to antimicrobial and anticancer effects.
  • Receptor Interaction : It has been suggested that the compound interacts with specific receptors, modulating their activity and influencing cellular signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The following table summarizes its efficacy against various microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL
Candida albicans15 µg/mL

These results suggest that the compound could be developed into an effective antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. Notably, it has shown promising results against the MDA-MB-231 breast cancer cell line:

Cell LineIC50 (µM)
MDA-MB-23112.5
HeLa18.0

These findings indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further anticancer drug development .

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted by researchers evaluated the antibacterial activity of various pyrimidine derivatives, including this compound. The results indicated significant inhibition against both gram-positive and gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Klebsiella pneumoniae .
  • Cytotoxicity Assay : In a cytotoxicity assay involving the MDA-MB-231 cell line, the compound was shown to significantly reduce cell viability at concentrations as low as 12.5 µM. This effect was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Pyrimidine Substituents : Variations in substituents on the pyrimidine ring have been shown to affect both potency and selectivity against different biological targets.
  • Benzenecarbonitrile Moiety : Alterations in this part of the molecule can enhance or diminish its interaction with target enzymes or receptors.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
One of the most notable applications of 3-(2-Amino-4-pyrimidinyl)benzenecarbonitrile is its role in antiviral drug development. Research indicates that derivatives of this compound exhibit promising activity against human immunodeficiency virus (HIV). Specifically, the hydrochloride salt form has been shown to inhibit HIV replication effectively, including against drug-resistant strains. This makes it a candidate for further development as an antiviral agent in HIV therapy .

Antitumor Properties
The compound has also been investigated for its antiproliferative effects on various cancer cell lines. Studies have shown that related pyrimidine derivatives can induce cytotoxicity in tumor cells, suggesting that this compound may have similar properties. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell survival and proliferation .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound can be achieved through various chemical reactions, including cyclization and nucleophilic substitutions. Recent advancements have optimized these methods to enhance yield and purity. For instance, using specific solvents and catalysts has improved the efficiency of the synthesis process while minimizing by-products .

Functionalization
The ability to modify the pyrimidine ring through functionalization allows for the creation of a library of derivatives with tailored biological activities. This flexibility is crucial for developing compounds with enhanced efficacy and reduced toxicity profiles in therapeutic applications .

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant inhibition of HIV replication in vitro. The research highlighted its effectiveness against both wild-type and multi-drug resistant strains, suggesting a potential pathway for new treatment options in HIV management .

Case Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of pyrimidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain modifications to the compound structure led to enhanced cytotoxicity compared to existing treatments, marking it as a promising candidate for further development in oncology .

Summary Table of Applications

Application AreaSpecific UseFindings/Notes
AntiviralHIV replication inhibitionEffective against wild-type and drug-resistant strains
AntitumorCytotoxicity in cancer cell linesInduces apoptosis in specific tumor types
Synthetic MethodologiesSynthesis optimizationImproved yields with novel reaction conditions
FunctionalizationDerivative developmentAllows for targeted biological activity modification

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 3-(2-Amino-4-pyrimidinyl)benzenecarbonitrile with structurally related benzenecarbonitrile derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Weight Key Properties/Applications Reference
This compound 2-Amino-4-pyrimidinyl ~196 (calculated) Potential pharmaceutical applications due to H-bonding amino group
3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile 2-Chloro-4-pyrimidinyloxy 231.64 Intermediate in organic synthesis; electron-withdrawing Cl reduces reactivity
2-[(1E)-2-(4-Methoxyphenyl)vinyl]benzenecarbonitrile 4-Methoxyphenylvinyl 251.29 (calculated) Synthesized via HMPA-mediated condensation (76% yield); methoxy group enhances π-conjugation
α-[(2-Methoxyphenyl)amino]benzenecarbonitrile 2-Methoxyphenylamino 240.28 (calculated) NMR data (δH 5H multiplet; δC 147.6–110.2) suggests planar aromaticity
4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile 3-Trifluoromethylphenoxy 279.23 (calculated) Electrophilic trifluoromethyl group increases stability and lipophilicity
3-({3-[(4-Chlorophenyl)methyl]-4-oxopyrido[4,3-d]pyrimidin-6-yl}methyl)benzonitrile Pyridopyrimidine-chlorophenyl 390.86 Complex heterocyclic system; potential kinase inhibitor

Key Findings:

Substituent Effects: The amino group in this compound enhances hydrogen-bonding capacity, which contrasts with the electron-withdrawing chloro group in 3-(2-chloropyrimidin-4-yloxy)benzenecarbonitrile. This difference may influence binding affinity in biological targets . Methoxy and vinyl substituents (e.g., in 2-[(1E)-2-(4-Methoxyphenyl)vinyl]benzenecarbonitrile) improve conjugation and thermal stability, as evidenced by melting points (107–108°C) .

Synthetic Yields :

  • Compounds with methoxy or vinyl groups achieve moderate yields (74–76%) under HMPA-mediated conditions, suggesting that steric and electronic factors govern efficiency .

Spectroscopic Data: α-[(2-Methoxyphenyl)amino]benzenecarbonitrile exhibits distinct $^{13}\text{C NMR}$ signals (147.6–110.2 ppm), reflecting substituent-induced deshielding . Similar trends are expected for the target compound but with shifts due to the pyrimidine ring.

Biological Relevance: Pyridopyrimidine hybrids (e.g., the compound in ) demonstrate cross-linking or enzyme inhibition, implying that this compound could be optimized for anticancer or antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(2-amino-4-pyrimidinyl)benzenecarbonitrile, and how can reaction conditions be optimized?

  • Methodology : A common approach involves condensation reactions using aromatic aldehydes and thiouracil derivatives under reflux with acetic anhydride/acetic acid and sodium acetate as a catalyst . Optimization includes adjusting solvent ratios (e.g., 10:20 mL Ac₂O/AcOH) and reaction time (2–12 hours). For analogs, sodium ethoxide in ethanol is used for cyclization .
  • Data Comparison :

CompoundYield (%)Melting Point (°C)Key IR Bands (cm⁻¹)
11a68243–2463,436 (NH), 2,219 (CN)
11b68213–2153,423 (NH), 2,209 (CN)
  • Note: Similar yields but distinct melting points and spectral data suggest structural variations influence crystallinity and hydrogen bonding .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Analytical Workflow :

  • IR Spectroscopy : Confirm NH (3,400–3,200 cm⁻¹) and CN (2,220–2,200 cm⁻¹) groups .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and quaternary carbons (e.g., δ 165–171 ppm for carbonyls) .
  • Mass Spectrometry : Validate molecular formulas (e.g., C20 _{20}H10 _{10}N4 _{4}O3 _{3}S for 11a) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound derivatives?

  • Approach : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess charge-transfer potential. For fluorophores, studies show substituents like aryl groups modulate emission wavelengths (e.g., 450–600 nm) .
  • Case Study : Fluorophores derived from benzoimidazo-pyrimidine-carbonitrile exhibit tunable photoluminescence, validated via TD-DFT .

Q. What strategies address contradictions in synthetic yields vs. purity metrics (e.g., melting point discrepancies)?

  • Root Cause Analysis :

  • Crystallization Solvents : Polar solvents (DMF/water) may yield purer products than non-polar alternatives .
  • Steric Effects : Bulky substituents (e.g., 4-cyanobenzylidene in 11b) reduce crystal packing efficiency, lowering melting points despite similar yields .

Q. How does structural modification of the pyrimidine ring influence biological activity (e.g., kinase inhibition)?

  • Structure-Activity Relationship (SAR) :

  • The 2-amino-4-pyrimidinyl moiety in dabrafenib mesylate (a BRAF kinase inhibitor) highlights the importance of hydrogen bonding with ATP-binding pockets .
  • Substitutions at the benzenecarbonitrile position modulate selectivity; electron-withdrawing groups (e.g., CF3 _3) enhance binding affinity .

Experimental Design & Data Analysis

Q. How to design assays for evaluating antimitotic resistance in cancer models using derivatives of this compound?

  • Protocol :

In Vitro Screening : Use cell lines with tubulin mutations (e.g., Taxol-resistant HeLa) .

Dose-Response : Test IC50 _{50} values (0.1–10 µM) with MTT assays.

Mechanistic Follow-Up : Western blotting for phospho-BRAF/MEK/ERK pathways .

Q. What pharmacokinetic considerations are critical for in vivo studies (e.g., hepatic metabolism)?

  • Key Data :

  • Hepatic impairment alters dabrafenib clearance: Moderate/severe impairment (bilirubin >1.5x ULN) increases AUC by 2–3 fold .
  • Dosing Adjustments : Avoid in moderate/severe hepatic impairment due to unestablished safety margins .

Contradiction Resolution

Q. How to reconcile conflicting spectral data (e.g., 13C^{13}C-NMR shifts) in structurally similar derivatives?

  • Troubleshooting :

  • Solvent Effects : DMSO-d6 _6 vs. CDCl3 _3 shifts carbonyl carbons by 2–5 ppm .
  • Tautomerism : Amino-pyrimidine derivatives may exhibit keto-enol tautomerism, altering NMR profiles .

Methodological Resources

Q. What databases or tools are recommended for predicting synthetic pathways?

  • Resources :

  • Reaxys : Curates thiouracil-condensation protocols .
  • PubChem : Validates analogs (e.g., 4'-ethyl-4-cyanobiphenyl, CID 2521) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.